molecular formula C12H23N3O2 B1288624 Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate CAS No. 219725-67-4

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate

Cat. No. B1288624
M. Wt: 241.33 g/mol
InChI Key: FWKMGWWNAQGBFB-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a chemical entity that has not been explicitly described in the provided papers. However, the papers do discuss related compounds and synthetic routes that could be relevant to the synthesis and properties of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional compound with potential for selective derivation on the azetidine and cyclobutane rings, which could be analogous to the azetidine and piperazine rings in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves efficient and scalable routes, as described for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . Additionally, the synthesis of 3-((hetera)cyclobutyl)azetidines includes a key cyclization step of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide . These methods could potentially be adapted for the synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate by incorporating the piperazine moiety into the synthetic route.

Molecular Structure Analysis

X-ray diffraction studies and exit vector plot analysis of 3-((hetera)cyclobutyl)azetidines have demonstrated their larger size and increased conformational flexibility compared to parent heterocycles like piperidine, piperazine, and morpholine . This suggests that tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate may also exhibit unique structural characteristics that could influence its chemical behavior and potential applications in drug discovery.

Chemical Reactions Analysis

The papers do not provide specific reactions for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, but they do discuss the utility of related compounds in drug discovery. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs . This indicates that tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate could also serve as an intermediate in the synthesis of pharmacologically active compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate shows that the piperazine ring adopts a chair conformation, and there are specific dihedral angles between the rings that could affect the compound's physical properties . These findings may be extrapolated to predict the behavior of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in a solid-state environment.

Scientific Research Applications

    • Application : This compound is available for purchase from scientific supply companies , suggesting it may be used as a reagent or intermediate in organic synthesis.
    • Application : Compounds with similar structures have been studied in medicinal chemistry . While I couldn’t find specific studies on “Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate”, it’s possible that it could have similar applications.
    • Application : The compound could potentially be used in the development of new drugs . For example, similar compounds have been used in the preparation of Janus kinase 3 (JAK3) inhibitors, which are useful for immunosuppression and transplant rejection .
    • Application : Similar compounds have been used in the preparation of novel aminoglycoside compounds with antibacterial activity .
    • Application : Similar compounds have been used in the preparation of bicyclic himbacine derivatives, which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors .
    • Application : Similar compounds have been used in the preparation of bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, that modulate the activity of phospho-inositol 3-kinase (P13K) .
    • Application : This compound is available for purchase from scientific supply companies , suggesting it may be used as a reagent or intermediate in chemical synthesis.
    • Application : Compounds with similar structures have been used in the discovery of new drugs . For example, similar compounds have been used in the preparation of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection .
    • Application : Similar compounds have been used in the preparation of novel aminoglycoside compounds with antibacterial activity .
  • Application : Similar compounds have been used in the preparation of bicyclic himbacine derivatives, which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors .
  • Application : Similar compounds have been used in the preparation of bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, that modulate the activity of phospho-inositol 3-kinase (P13K) .

properties

IUPAC Name

tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKMGWWNAQGBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611168
Record name tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate

CAS RN

219725-67-4
Record name tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219725-67-4
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